5-氨基-4-甲基-1-丙-2-基吡唑-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

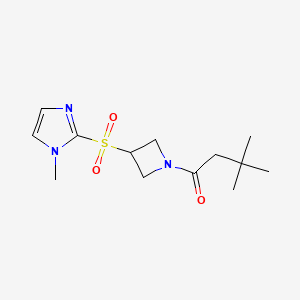

Ethyl 5-amino-4-methyl-1-propan-2-ylpyrazole-3-carboxylate is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and potential applications in pharmaceuticals and agrochemicals. The papers provided discuss various synthetic approaches and characterizations of related pyrazole derivatives, which can offer insights into the properties and reactivity of ethyl 5-amino-4-methyl-1-propan-2-ylpyrazole-3-carboxylate.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent reactions, as seen in the four-component synthesis of ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates, which provides moderate to high yields . Another approach is the highly regioselective acylation and alkylation of pyrazole derivatives, leading to new compounds with unexpected structures confirmed by X-ray crystallography and 2D NMR . The direct synthesis of substituted pyrazoles through 3+2 annulation methods has also been described, yielding products characterized by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using X-ray crystallography. For instance, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined, revealing a monoclinic space group and specific geometric parameters . The crystal structure is stabilized by intermolecular hydrogen bonds and π-π stacking interactions, which are common features that contribute to the stability of such compounds .

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions, including cyclocondensation with dicarbonyl compounds, leading to partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones . They can also react with nucleophilic reagents to form a wide range of heterocyclic compounds . The acetylation of ethyl 3-amino-1H-pyrazole-4-carboxylate results in N-acetylated derivatives, with the reaction conditions affecting the regioselectivity and yield of the products .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents on the pyrazole ring can affect the compound's solubility, melting point, and stability. Spectroscopic methods such as HPLC, FT-IR, NMR, and MS are used to study these properties and confirm the identity of the synthesized compounds . Theoretical calculations, such as DFT, can also provide insights into the electronic properties and reactivity of these molecules .

科学研究应用

缓蚀

5-氨基-4-甲基-1-丙-2-基吡唑-3-羧酸乙酯衍生物,如 6-氨基-3-甲基-4-(对甲苯基)-2,4-二氢吡喃并[2,3,C]吡唑-5-羧酸乙酯,显示出作为低碳钢缓蚀剂的潜力,尤其是在工业酸洗过程中。这些缓蚀剂在防止腐蚀方面显示出高效率,得到了重量分析、动电位极化和电化学阻抗谱研究的支持。通过扫描电子显微镜 (SEM) 和原子力显微镜 (AFM) 分析的表面形态证实了在金属表面上形成了吸附保护膜。它们的有效性与密度泛函理论 (DFT) 和分子动力学模拟 (MD) 的理论发现相关,突出了缓蚀剂与金属表面之间显着的供体-受体关系 (Dohare、Ansari、Quraishi 和 Obot,2017)。

合成化学

在合成化学中,5-氨基-4-甲基-1-丙-2-基吡唑-3-羧酸乙酯参与部分氢化的吡唑并[3,4-b]吡啶-3-酮的选择性合成。该过程涉及与 1,3-二羰基化合物或它们的合成当量选择性环缩,产生 3-氧代-1,2-二氢-吡唑并[3,4-b]吡啶-1-羧酸乙酯,然后将其轻松转化为其 1-未取代的类似物 (Lebedˈ、Mozgovaya、Kos 和 Vovk,2012)。

抗菌和抗癌剂

由 5-氨基-4-甲基-1-丙-2-基吡唑-3-羧酸乙酯合成的新型吡唑衍生物表现出作为抗菌剂和抗癌剂的潜力。这些化合物以其红外光谱、1H NMR、13CNMR、质谱和元素分析为特征,已显示出显着的体外抗菌活性和高于阿霉素对某些细胞系的抗癌活性。这突出了它们作为进一步药物开发的有希望的候选者的潜力 (Hafez、El-Gazzar 和 Al-Hussain,2016)。

杀菌和植物生长调节活性

5-氨基-1-[(5'-甲基-1'-叔丁基-4'-吡唑基)羰基]-3-甲硫基-1H-吡唑-4-羧酸乙酯,一种与 5-氨基-4-甲基-1-丙-2-基吡唑-3-羧酸乙酯相关的化合物,已被合成,其晶体结构通过 X 射线衍射法测定。初步生物测定表明,该化合物显示出显着的杀菌和植物生长调节活性,表明其在农业科学中的潜在应用 (Minga,2005)。

安全和危害

The safety data sheet for Ethyl 5-amino-1-methylpyrazole-4-carboxylate, a similar compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse with plenty of water .

属性

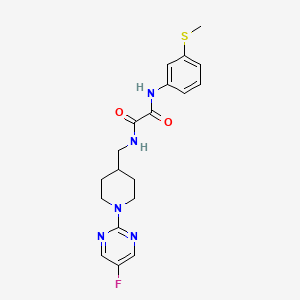

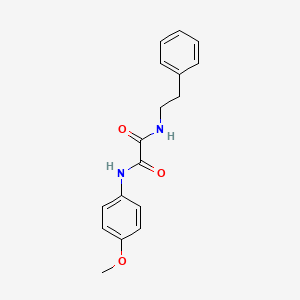

IUPAC Name |

ethyl 5-amino-4-methyl-1-propan-2-ylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-5-15-10(14)8-7(4)9(11)13(12-8)6(2)3/h6H,5,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSWANXAQNZIKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1C)N)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-amino-4-methyl-1-propan-2-ylpyrazole-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one](/img/structure/B3007499.png)

![5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3007501.png)

![4-ethoxy-3-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B3007507.png)

![[(4,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride](/img/no-structure.png)

![5-Aminobicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride](/img/structure/B3007515.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3007518.png)